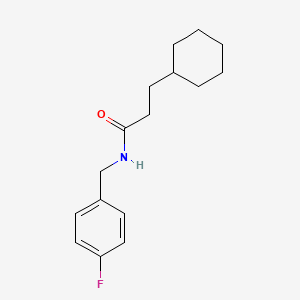
1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine
説明
Synthesis Analysis
The synthesis of derivatives of "1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine" and related compounds involves various substituents to enhance affinity for target receptors. For example, novel derivatives with substituents in positions C2 and C3 of the phenylpropyl side chain were synthesized and evaluated for their ability to bind to the dopamine and serotonin transporters, highlighting the role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents in influencing binding affinity (Hsin et al., 2008).
Molecular Structure Analysis
The structural elucidation of these compounds, including "1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine" derivatives, often involves X-ray diffraction studies. For instance, the title compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by spectroscopic evidence and single-crystal XRD data, providing insights into the molecular arrangement and intermolecular interactions that define its structure (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of "1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine" and its derivatives includes a variety of interactions and transformations. For example, synthesis efforts revealed that the presence of fluorine atoms and other substituents significantly influences the compounds' reactivity and binding to biological targets, demonstrating the importance of molecular substitutions on chemical behavior and biological activity (Mishra & Chundawat, 2019).
Physical Properties Analysis
The physical properties of "1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine" derivatives, such as solubility, melting point, and crystallinity, are crucial for their application and effectiveness. Detailed studies have been conducted to understand these aspects, often through methods like thermal analysis and crystallography, providing valuable data for the development of these compounds (Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties, including the compounds' stability, reactivity, and interactions with biological molecules, are essential for their potential applications. Research has focused on understanding these properties through various chemical and biological assays, aiming to optimize the compounds for specific uses (Zhang et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c20-18-10-4-5-11-19(18)22-15-13-21(14-16-22)12-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-11H,6,9,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJQTIEHDHEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327402 | |
| Record name | 1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198690 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Fluorophenyl)-4-(3-phenylpropyl)piperazine | |
CAS RN |
415930-34-6 | |
| Record name | 1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



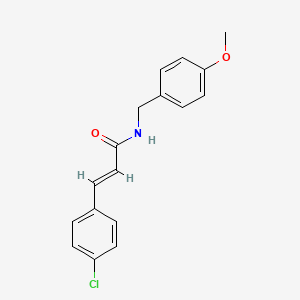
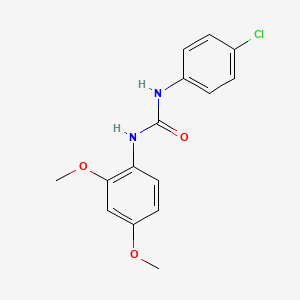

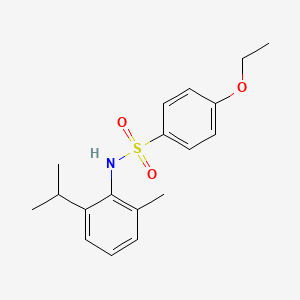
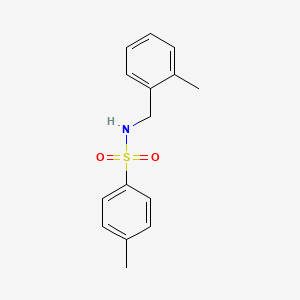
![N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)
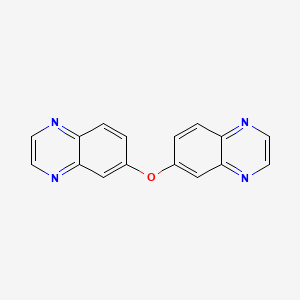
![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)
